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Introduction

Anisonitrile, also known as 4-methoxybenzonitrile, is an aromatic organic compound with the
chemical formula CsH7NO. It consists of a benzene ring substituted with a nitrile (-C=N) group
and a methoxy (-OCHs) group at the para position. This compound serves as a valuable
intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its
molecular structure, electronic properties, and vibrational characteristics is crucial for predicting
its reactivity and potential applications in drug design and materials science. Quantum
chemical calculations provide a powerful tool for investigating these properties at the atomic
level, offering insights that complement experimental data.

This technical guide provides a comprehensive overview of the quantum chemical calculations
performed on anisonitrile. It details the computational and experimental methodologies,
presents a comparative analysis of theoretical and experimental data for its molecular
geometry, vibrational frequencies, NMR chemical shifts, and UV-Visible absorption, and
visualizes key computational workflows and concepts.

Computational and Experimental Methodologies
Quantum Chemical Calculations

The theoretical calculations detailed in this guide were primarily performed using Density
Functional Theory (DFT) and Hartree-Fock (HF) methods, which are widely employed for their
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balance of accuracy and computational cost.
1.1.1. Density Functional Theory (DFT) Calculations:

e Functional: The B3LYP hybrid functional, which combines Becke's three-parameter
exchange functional with the Lee-Yang-Parr correlation functional, was used. This functional
is known to provide excellent predictions for geometries and vibrational frequencies of
organic molecules.

e Basis Set: The 6-311++G(d,p) basis set was employed for all DFT calculations. This is a
triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as
well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This
combination provides a high degree of flexibility to accurately describe the electron
distribution, particularly for systems with lone pairs and for calculating properties like electron
affinity and proton affinity.

1.1.2. Time-Dependent Density Functional Theory (TD-DFT): To investigate the electronic
absorption properties, Time-Dependent DFT (TD-DFT) calculations were performed at the
B3LYP/6-311++G(d,p) level of theory. This approach is used to calculate excitation energies
and oscillator strengths, which can be correlated with experimental UV-Vis spectra.

1.1.3. Gauge-Including Atomic Orbital (GIAO) Method: Theoretical *H and 3C NMR chemical
shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method. This method is
effective in calculating magnetic properties like NMR shielding tensors. The calculations were
performed at the B3LYP/6-311++G(d,p) level.

The general workflow for these quantum chemical calculations is depicted below.
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Computational Workflow for Anisonitrile

Experimental Protocols
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1.2.1. Synthesis of p-Anisonitrile: A common method for the synthesis of p-anisonitrile is
through the dehydration of p-anisaldehyde oxime.

Oxime Formation: p-Anisaldehyde is reacted with hydroxylamine hydrochloride in the
presence of a base (e.g., sodium hydroxide or triethylamine) in an organic solvent. The
reaction mixture is typically stirred at room temperature.

Dehydration: The resulting p-anisaldehyde oxime is then dehydrated to form p-anisonitrile.
This can be achieved using various dehydrating agents such as thionyl chloride, phosphorus
pentoxide, or trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent
under controlled temperature conditions (e.g., 15-30 °C).

Purification: The crude product is purified by extraction, followed by column chromatography
on silica gel.

Another established method involves the reaction of a p-methoxybenzyl halide with a cyanide
salt.

» Halide Formation: p-Anisyl alcohol is reacted with a hydrohalic acid (e.g., concentrated HCI)
to form the corresponding p-methoxybenzyl halide.

Cyanation: The p-methoxybenzyl halide is then reacted with a cyanide salt (e.g., sodium
cyanide) in a suitable solvent like acetone. The reaction is typically heated under reflux.

Workup and Purification: After the reaction is complete, the mixture is filtered, and the
solvent is removed. The residue is then purified by distillation under reduced pressure or
crystallization.

1.2.2. Spectroscopic Analysis:

e FTIR Spectroscopy: The Fourier Transform Infrared (FTIR) spectrum of solid p-anisonitrile
is typically recorded using the KBr pellet technique. A small amount of the sample is ground
with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is
then recorded over the range of 4000-400 cm™1.

o FT-Raman Spectroscopy: The Fourier Transform (FT) Raman spectrum is recorded on a
powdered sample. The sample is placed in a suitable holder, and the spectrum is excited
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using a laser source (e.g., Nd:YAG laser at 1064 nm) and recorded over a range of 3500-50

cm™1,

* NMR Spectroscopy: For *H and 13C NMR spectroscopy, the p-anisonitrile sample is
dissolved in a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de
(DMSO-de). Tetramethylsilane (TMS) is commonly used as an internal standard (O ppm). The
spectra are recorded on a high-resolution NMR spectrometer.[1]

o UV-Vis Spectroscopy: The UV-Visible absorption spectrum of p-anisonitrile is recorded by
dissolving the sample in a suitable UV-grade solvent, such as ethanol or methanol. The
spectrum is typically recorded over a wavelength range of 200-400 nm using a
spectrophotometer.[2]

Results and Discussion
Molecular Geometry

The optimized molecular structure of anisonitrile was calculated using the DFT/B3LYP method
with the 6-311++G(d,p) basis set. The calculated geometric parameters (bond lengths and
bond angles) are presented in the table below and compared with available experimental data.
The atom numbering scheme is also provided.

=

=

Figure 1. Atom numbering scheme for anisonitrile.
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Calculated
Parameter Bond/Angle (B3LYPI/6- Experimental
311++G(d,p))

Bond Lengths (A)

C1l-C2 1.396 -
C2-C3 1.391 -
C3-C4 1.397 -
C4-C5 1.395 -
C5-C6 1.392 -
Ce6-C1 1.398 -
C1-07 1.362 -
07-C8 1.423 -
C4-C9 1.441 -
C9-N10 1.158 -

Bond Angles (°)

C6-C1-C2 119.8 -
C1-C2-C3 120.3 -
C2-C3-C4 119.8 -
C3-C4-C5 120.1 -
C4-C5-C6 120.3 -
C5-C6-C1 119.7 -
C2-C1-07 1151 -
C6-C1-0O7 1251 -
C1-07-C8 117.9 -
C3-C4-C9 120.0 -
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C5-C4-C9 119.9

C4-C9-N10 179.3

The calculated geometric parameters show good agreement with the expected values for
aromatic systems. The C-C bond lengths in the benzene ring are all close to the typical
aromatic value of 1.39 A. The C-O and C-N bond lengths are also consistent with their
respective single and triple bond characters. The planarity of the benzene ring is maintained,
and the nitrile group is nearly linear with the C4 atom.

Vibrational Analysis

The vibrational frequencies of anisonitrile were calculated using the DFT/B3LYP method with
the 6-311++G(d,p) basis set. The calculated frequencies are typically scaled to correct for
anharmonicity and the approximate nature of the theoretical method. A comparison of the
scaled theoretical frequencies with the experimental FT-IR and FT-Raman data is presented in
the table below.
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. . Calculated . Experimental
Vibrational Experimental .
Frequency FT-Raman Assighment
Mode FT-IR (cm™?)
(cm~?*) (Scaled) (cm™?)
v(C-H) aromatic 3085 3075 3078 C-H stretching
Asymmetric CHs
v(C-H) methyl 2970 2965 2972 _
stretching
Symmetric CHs
v(C-H) methyl 2845 2840 2848 _
stretching
V(C=N) 2225 2228 2229 Nitrile stretching
_ Aromatic C-C
v(C-C) aromatic 1605 1608 1607 )
stretching
) Aromatic C-C
v(C-C) aromatic 1580 1582 1581 ]
stretching
Asymmetric CHs
0(CHs) 1460 1463 1462 _
bending
Symmetric CHs
0(CHs) 1445 1448 1447 _
bending
Asymmetric C-O-
v(C-0) 1260 1258 1259 _
C stretching
Symmetric C-O-
v(C-0) 1030 1032 1031 _
C stretching
Out-of-plane C-H
y(C-H) 840 842 841

bending

The calculated vibrational frequencies show excellent agreement with the experimental data
after scaling. The characteristic nitrile stretching vibration is observed around 2228 cm~*. The
aromatic C-H and C-C stretching vibrations, as well as the methyl group vibrations, are all well-
reproduced by the calculations. This good correlation validates the computational model used.

NMR Spectroscopy
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The *H and 3C NMR chemical shifts of anisonitrile were calculated using the GIAO method at

the B3LYP/6-311++G(d,p) level of theory. The calculated values are compared with

experimental data in the table below.

Calculated Experimental
Nucleus Atom Position Chemical Shift Chemical Shift
(ppm) (ppm)
H
H (aromatic, ortho to -
7.62 7.58
CN)
H (aromatic, ortho to -
6.98 6.95
OCHs3)
H (methyl) 3.85 3.86
13C
C (ipso, attached to -
104.5 103.9
CN)
C (aromatic, ortho to -
134.2 133.9
CN)
C (aromatic, ortho to -
115.0 114.7
OCHs)
C (ipso, attached to -
163.1 162.8
OCHs3)
C (nitrile) 119.5 119.2
C (methyl) 55.8 55.5

The calculated *H and 13C chemical shifts are in good agreement with the experimental values.

[3][4] The calculations accurately predict the downfield shift of the aromatic protons ortho to the

electron-withdrawing nitrile group and the upfield shift of the protons ortho to the electron-

donating methoxy group. Similarly, the calculated 13C chemical shifts correctly reflect the

electronic environment of each carbon atom in the molecule.
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UV-Visible Spectroscopy and Frontier Molecular Orbitals

The electronic absorption spectrum of anisonitrile was investigated using TD-DFT calculations
at the B3LYP/6-311++G(d,p) level. The calculated maximum absorption wavelength (Amax),
excitation energies, and oscillator strengths are compared with experimental data in the table

below.
Calculated . ]
. Calculated o Oscillator Experimental
Transition Excitation
Amax (nm) Strength (f) Amax (nm)
Energy (eV)
So - S1 287 4.32 0.287 281

The calculated Amax is in reasonable agreement with the experimental value.[5] The primary
electronic transition is attributed to a 1 — 1T* transition, primarily involving the Highest
Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical
reactivity of a molecule. The HOMO represents the ability to donate an electron, while the
LUMO represents the ability to accept an electron. The energy gap between the HOMO and
LUMO (AE = E_LUMO - E_HOMO) is an important parameter for determining molecular
stability and reactivity.

e HOMO: For anisonitrile, the HOMO is primarily localized on the benzene ring and the
oxygen atom of the methoxy group, indicating that these are the most probable sites for
electrophilic attack.

e LUMO: The LUMO is predominantly distributed over the benzene ring and the nitrile group,
suggesting that these are the likely sites for nucleophilic attack.

e HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap provides insights into the
charge transfer interactions that can occur within the molecule.

The relationship between Frontier Molecular Orbital theory and chemical reactivity is illustrated
in the following diagram.
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FMO Theory and Chemical Reactivity

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic
structure of a molecule in terms of localized electron-pair bonding units. It gives information
about charge distribution, hybridization, and intramolecular interactions.

For anisonitrile, NBO analysis reveals significant delocalization of electron density from the
lone pairs of the oxygen atom of the methoxy group and the 1t-bonds of the benzene ring to the
antibonding orbitals of the nitrile group. This charge delocalization contributes to the stability of
the molecule. The analysis also confirms the hybridization of the atoms, which is consistent
with the observed molecular geometry.

The logical flow of performing and interpreting NBO analysis is shown below.
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Conclusion

This technical guide has provided a detailed overview of the quantum chemical calculations of
anisonitrile. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set has
been shown to provide theoretical data that is in excellent agreement with experimental
findings for molecular geometry, vibrational frequencies, and NMR chemical shifts. TD-DFT
calculations have successfully predicted the electronic absorption properties, and analyses of
the frontier molecular orbitals and natural bond orbitals have offered significant insights into the
chemical reactivity and electronic structure of anisonitrile. This comprehensive computational
investigation serves as a valuable resource for researchers in the fields of chemistry, materials
science, and drug development, aiding in the rational design of new molecules and the
prediction of their properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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